(2E)-2-cyano-N-cyclopropyl-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a cyano group, a cyclopropyl group, and a thienyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aryl aldehyde with nitroacetonitrile in the presence of a base, followed by dehydration to yield the desired product . The reaction is usually carried out in an aqueous medium, making it an environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recycling and waste minimization strategies are employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. Additionally, the thienyl group can participate in π-π interactions, enhancing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-CYANO-3-(2-THIENYL)ACRYLIC ACID: Similar in structure but lacks the cyclopropyl group.
ETHYL 2-CYANO-3-(2-THIENYL)ACRYLATE: Contains an ethyl ester group instead of the cyclopropyl group.
N-SUBSTITUTED 2,5-DI(2-THIENYL)PYRROLES: Contains pyrrole rings instead of the propenamide backbone.
Uniqueness
(E)-2-CYANO-N-CYCLOPROPYL-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C11H10N2OS |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS/c12-7-8(6-10-2-1-5-15-10)11(14)13-9-3-4-9/h1-2,5-6,9H,3-4H2,(H,13,14)/b8-6+ |
InChI Key |
KCCZWXIMNPUIIW-SOFGYWHQSA-N |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CS2)C#N |
Origin of Product |
United States |
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